2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid
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Description
The compound “2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a fluoro group at the 6-position and a methyl group at the 5-position . Attached to the pyridine ring is a cyclobutyl group, which is a four-membered carbon ring, and an acetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluoro and methyl groups, and the attachment of the cyclobutyl and acetic acid groups. One possible method for introducing the fluoro and methyl groups is through a process known as electrophilic aromatic substitution . The cyclobutyl group could potentially be introduced through a cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, would have a planar structure. The cyclobutyl group would also have a planar structure, while the acetic acid group would have a tetrahedral structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, being aromatic, would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar acetic acid group would likely make the compound somewhat soluble in water . The compound’s boiling and melting points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[(6-fluoro-5-methylpyridine-3-carbonyl)amino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-8-5-9(7-15-11(8)14)12(19)16-13(3-2-4-13)6-10(17)18/h5,7H,2-4,6H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQFBQNYPSOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)NC2(CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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